molecular formula C18H24N2O4S2 B2718171 3-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide CAS No. 941924-46-5

3-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide

カタログ番号 B2718171
CAS番号: 941924-46-5
分子量: 396.52
InChIキー: MWNIOBJIYACXFY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While the exact synthesis pathway for this compound is not available, it might involve reactions similar to those used for other sulfonamides. For instance, benzenesulfonyl chloride, an organosulfur compound, is often used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzenesulfonyl group could react with compounds containing reactive N-H and O-H bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its exact molecular structure. For example, benzenesulfonyl chloride, a related compound, is a colorless viscous oil that dissolves in organic solvents .

科学的研究の応用

Mechanism of Action in Diabetes Treatment 3-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide, due to its complex structure, relates to compounds studied for various therapeutic effects. For example, research on Metahexamide, a compound with a similar sulfonylurea structure, has been studied for its potential in diabetes treatment. Metahexamide acts similarly to other sulfonylureas by inducing hypoglycemia, suggesting a potential mechanism where such compounds could modulate insulin release or glucose metabolism (Pollen et al., 1960).

Gastric Ulcer Treatment Compounds structurally related to 3-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide have been investigated for their efficacy in treating gastric ulcers. Ebrotidine, a similar compound, has shown significant improvement in treating benign gastric ulcers and has a higher healing rate compared to traditional treatments like ranitidine, indicating the potential of sulfonylamide derivatives in gastrointestinal therapies (Gedliczka et al., 1997).

Cancer Research The investigation into heterocyclic amines, which share structural motifs with 3-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide, highlights their potential carcinogenicity and the metabolic pathways they undergo in the human body. Such studies are crucial for understanding how structural derivatives of this compound might interact with DNA and proteins, leading to mutagenic or carcinogenic outcomes, thus informing safety profiles and therapeutic potentials (Wakabayashi et al., 1993).

Schizophrenia Treatment The exploration of sodium benzoate, a d-amino acid oxidase inhibitor, for add-on treatment in schizophrenia presents a novel approach to enhancing NMDAR-mediated neurotransmission. This suggests that compounds with similar functional groups to 3-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide could be potential candidates for modulating neuroreceptor activities, offering new avenues for psychiatric and neurological disorder treatments (Lane et al., 2013).

作用機序

The mechanism of action would depend on the specific application of the compound. For instance, if used as a drug, it might function as a metabolic antagonist, similar to other sulfa drugs .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. For example, similar compounds, like methyl benzenesulfonate, are known to cause skin and eye irritation and may be harmful if swallowed .

特性

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S2/c1-13(2)19-25(21,22)17-12-11-14(3)18(15(17)4)20(5)26(23,24)16-9-7-6-8-10-16/h6-13,19H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNIOBJIYACXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NC(C)C)C)N(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。